molecular formula C27H20N2O2S B11559981 Benzyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Benzyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11559981
M. Wt: 436.5 g/mol
InChI Key: IDQORKWCGQHRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with significant potential in various scientific fields It features a benzyl group attached to a pyridine ring, which is further substituted with cyano and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

    Substitution: The benzyl and pyridine rings can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C27H20N2O2S

Molecular Weight

436.5 g/mol

IUPAC Name

benzyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C27H20N2O2S/c28-17-24-23(21-12-6-2-7-13-21)16-25(22-14-8-3-9-15-22)29-27(24)32-19-26(30)31-18-20-10-4-1-5-11-20/h1-16H,18-19H2

InChI Key

IDQORKWCGQHRQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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